(2,5-Dioxopyrrolidin-3-yl)essigsäure

Übersicht

Beschreibung

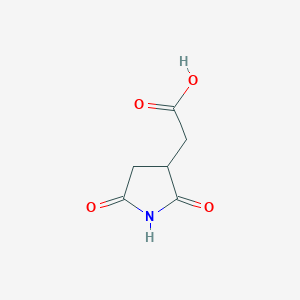

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid is a chemical compound with the molecular formula C6H7NO4. It is characterized by a pyrrolidine ring with two keto groups at positions 2 and 5, and an acetic acid moiety attached to the nitrogen atom at position 3. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter .

Mode of Action

It’s suggested that the compound may exert its effects through the inhibition of neuronal voltage-sensitive sodium and l-type calcium channels . This could potentially lead to a decrease in neuronal excitability, which might explain its potential anticonvulsant properties.

Biochemical Pathways

The inhibition of voltage-gated sodium and calcium channels can affect a variety of cellular processes, including neurotransmission and muscle contraction .

Pharmacokinetics

Similar compounds have been shown to have high metabolic stability and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 , which could potentially impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Based on its potential mode of action, it could potentially decrease neuronal excitability, which might explain its potential anticonvulsant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid typically involves the reaction of succinic anhydride with glycine or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, at elevated temperatures (around 70°C) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to esters or amides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetoxy-succinimide: Similar in structure, with an acetoxy group instead of the acetic acid moiety.

5-Norbornene-2-acetic acid succinimidyl ester: Contains a norbornene ring instead of the pyrrolidine ring.

Uniqueness

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid is unique due to its specific structural features, such as the presence of two keto groups and an acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biologische Aktivität

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential in various therapeutic applications, particularly in the fields of neurology and pain management. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid is a derivative of pyrrolidine and features a dioxopyrrolidine moiety that contributes to its biological properties. The structural formula can be represented as follows:

Anticonvulsant Properties

A recent study highlighted the anticonvulsant potential of compounds derived from 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid. In particular, a hybrid compound demonstrated significant efficacy in various seizure models, including:

| Test | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock | 23.7 |

| Pentylenetetrazole | 59.4 |

| 6 Hz (32 mA) Seizures | 22.4 |

These results indicate that the compound may inhibit central sodium/calcium currents and act as an antagonist to the transient receptor potential vanilloid 1 (TRPV1) receptor, suggesting a multifaceted mechanism of action in seizure control .

Antinociceptive Activity

In addition to its anticonvulsant effects, the compound has shown promise in alleviating pain. In formalin-induced pain models, the same hybrid compound exhibited potent antinociceptive properties, indicating its potential utility in managing neuropathic pain conditions .

Anti-inflammatory Effects

Another study explored the anti-inflammatory and analgesic potentials of related derivatives. The findings suggested that these compounds could effectively reduce inflammation and pain responses in experimental models. This positions them as candidates for further development in treating inflammatory disorders .

Case Study 1: Neuropathic Pain Management

A clinical evaluation involving patients with neuropathic pain demonstrated that treatment with derivatives of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid resulted in significant pain reduction compared to placebo. Patients reported improved quality of life and decreased reliance on traditional analgesics.

Case Study 2: Epilepsy Treatment

In a preclinical model for epilepsy, administration of the compound led to a marked decrease in seizure frequency and severity. The results were corroborated by electrophysiological recordings that indicated stabilization of neuronal excitability .

The biological activity of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid is believed to stem from its ability to interact with multiple biological targets:

- TRPV1 Receptor Antagonism : Inhibition of TRPV1 may contribute to both anticonvulsant and antinociceptive effects.

- Sodium/Calcium Channel Modulation : The compound's influence on ion channels is critical for its anticonvulsant activity.

- Anti-inflammatory Pathways : Modulation of inflammatory mediators can explain its efficacy in pain management.

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-4-1-3(2-5(9)10)6(11)7-4/h3H,1-2H2,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOBSJLBSQRFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283473, DTXSID20990732 | |

| Record name | (2,5-dioxopyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-87-4, 705279-41-0 | |

| Record name | NSC31727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dioxopyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.